Flutomidate, (S)-
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Overview
Description
Preparation Methods
The synthesis of Flutomidate, (S)-, involves several steps. One common method includes the reaction of 4-fluorophenylacetonitrile with ethyl chloroformate in the presence of a base to form the corresponding ethyl ester. This intermediate is then subjected to cyclization with imidazole to yield Flutomidate, (S)- . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Flutomidate, (S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted aromatic ring, using reagents like sodium methoxide.
Scientific Research Applications
Flutomidate, (S)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine atoms.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Flutomidate, (S)-, is investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fluorinated polymers and other materials with unique properties
Mechanism of Action
The mechanism of action of Flutomidate, (S)-, involves its interaction with specific molecular targets. It binds to certain receptors or enzymes, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a potent compound in various biological systems .
Comparison with Similar Compounds
Flutomidate, (S)-, can be compared with other similar compounds such as:
Bicalutamide: Another antiandrogen, Bicalutamide, has a similar structure but differs in its pharmacokinetic properties and clinical applications.
Enzalutamide: This compound is also an antiandrogen but has improved efficacy and safety profiles compared to Flutamide.
Flutomidate, (S)-, stands out due to its unique structure and the presence of the imidazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
112421-34-8 |
---|---|
Molecular Formula |
C14H15FN2O2 |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
ethyl 3-[(1S)-1-(4-fluorophenyl)ethyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C14H15FN2O2/c1-3-19-14(18)13-8-16-9-17(13)10(2)11-4-6-12(15)7-5-11/h4-10H,3H2,1-2H3/t10-/m0/s1 |
InChI Key |
PTPSMJOSZBOCNF-JTQLQIEISA-N |
Isomeric SMILES |
CCOC(=O)C1=CN=CN1[C@@H](C)C2=CC=C(C=C2)F |
Canonical SMILES |
CCOC(=O)C1=CN=CN1C(C)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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